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Cat. No.: B12393165 Get Quote

For researchers, scientists, and drug development professionals, the accurate detection of 8-

Hydroxymethylguanosine (8-OH-G) is critical for advancing our understanding of oxidative DNA

damage and its role in various pathologies. The specificity of the antibodies used for this

detection is paramount. This guide provides a comparative analysis of commercially available

antibodies, supported by experimental data, to aid in the selection of the most appropriate tools

for your research.

The formation of 8-OH-G is a key event in oxidative DNA damage, a process implicated in

aging, cancer, and neurodegenerative diseases. Consequently, the reliable in situ and in vitro

detection of this modified nucleoside is essential for both basic research and the development

of novel therapeutics. This guide focuses on the validation of antibody specificity, presenting

comparative data from key experimental techniques, detailed protocols, and visual workflows to

support your experimental design.

Comparative Performance of 8-
Hydroxymethylguanosine Antibodies
The selection of a primary antibody is a critical step in any immunoassay. The following table

summarizes the performance of several commercially available monoclonal antibodies against

8-OH-G (often referred to as 8-hydroxy-2'-deoxyguanosine or 8-OHdG in product literature),

based on their application and available specificity data. It is important to note that while 8-

Hydroxymethylguanosine and 8-hydroxy-2'-deoxyguanosine are structurally very similar and
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often detected by the same antibodies, researchers should always verify the cross-reactivity

profile of their chosen antibody.
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Antibody Clone Supplier Applications Key Validation Data

N45.1 Multiple Suppliers ELISA, IF, IHC

Demonstrated high

specificity for 8-OHdG

in

immunofluorescence,

outperforming avidin-

based detection

methods in a dose-

dependent manner

following oxidative

stress induction.[1]

AF11 In-house developed IF

Shows a comparable

trend in nuclear

fluorescence intensity

to the commercial

N45.1 clone when

detecting 8-OHdG foci

in various cell lines

and tissues.[2]

15A3
Santa Cruz

Biotechnology
ELISA, IHC, IF

Recognizes 8-

hydroxy-2'-

deoxyguanosine

(OH8dG), 8-

hydroxyguanine

(OH8G), and 8-

hydroxyguanosine

(OH8G). Suitable for

immunoaffinity column

purification.

E-8 Santa Cruz

Biotechnology

ELISA, IF, IHC Mouse monoclonal

antibody validated for

immunofluorescence

and

immunohistochemistry

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10254197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11211097/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


on paraffin-embedded

sections.

Comparison of Commercial 8-OHdG ELISA Kits
For quantitative analysis of 8-OH-G in biological samples, several ELISA kits are available. The

table below compares key features of some of these kits.

Kit Name Supplier Assay Type Sensitivity
Assay
Range

Sample
Types

8-OHdG

ELISA Kit
Agrisera Competitive 0.59 ng/mL

0.94 - 60

ng/mL

Urine, cell

culture,

plasma

DNA Damage

(8-OHdG)

ELISA Kit

Abcam Competitive < 0.94 ng/mL
1.563 - 100

ng/mL

Serum,

plasma,

tissue

homogenates

, other

biological

fluids

8-OHdG

ELISA Kit

Cloud-Clone

Corp.

Competitive

Inhibition
Not specified Not specified

Serum,

plasma, other

biological

fluids

8-OHdG (8-

Hydroxydeox

yguanosine)

ELISA Kit

Elabscience Competitive 0.94 ng/mL
1.56 - 100

ng/mL

Serum,

plasma, other

biological

fluids[3]

8-OHdG

Competitive

ELISA Kit

Invitrogen Competitive 0.94 ng/mL
1.56-100

ng/mL

Serum,

plasma
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The following are detailed protocols for common techniques used to validate the specificity of

8-Hydroxymethylguanosine antibodies.

Competitive ELISA (Enzyme-Linked Immunosorbent
Assay)
This protocol is a general guideline for a competitive ELISA to quantify 8-OH-G.

Plate Coating: Coat a 96-well microplate with an 8-OH-G conjugate. Incubate overnight at

4°C.

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS)

and incubating for 1-2 hours at room temperature.

Washing: Repeat the washing step.

Competition Reaction: Add standards of known 8-OH-G concentration and prepared samples

to the wells. Immediately add the primary antibody against 8-OH-G to all wells. Incubate for

1-2 hours at room temperature.

Washing: Repeat the washing step.

Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary

antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

Washing: Repeat the washing step.

Substrate Development: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and

incubate in the dark until a color change is observed.

Reaction Stoppage: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The

concentration of 8-OH-G in the samples is inversely proportional to the signal.
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Dot Blot Assay
A dot blot is a simple and effective method for determining antibody specificity against a

purified antigen.

Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane to the desired size.

Antigen Spotting: Spot serial dilutions of purified 8-Hydroxymethylguanosine, as well as

other modified and unmodified nucleosides (e.g., guanosine, 8-bromoguanosine) as negative

controls, directly onto the membrane. Allow the spots to dry completely.

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1

hour at room temperature with gentle agitation.

Primary Antibody Incubation: Incubate the membrane with the primary 8-OH-G antibody

diluted in blocking buffer overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary

antibody diluted in blocking buffer for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal

using an imaging system. Specificity is confirmed if a signal is observed only for the 8-

Hydroxymethylguanosine spots.

Immunofluorescence (IF)
Immunofluorescence allows for the visualization of 8-OH-G within cellular compartments.

Cell Culture and Treatment: Culture cells on coverslips. To induce oxidative DNA damage,

treat cells with an oxidizing agent (e.g., potassium bromate) or hydrogen peroxide for a

defined period. Include an untreated control.

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Blocking: Block with 1% BSA in PBST for 30 minutes to reduce non-specific antibody

binding.

Primary Antibody Incubation: Incubate the cells with the primary 8-OH-G antibody diluted in

blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

Washing: Wash the cells three times with PBS.

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody

(e.g., Alexa Fluor 488) in the dark for 1 hour at room temperature.

Counterstaining: Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Imaging: Visualize the fluorescence using a confocal or fluorescence microscope. Specific

antibodies will show increased nuclear staining in the treated cells compared to the

untreated controls.

Visualizing Experimental Workflows and Biological
Pathways
To further clarify the experimental processes and the biological context of 8-

Hydroxymethylguanosine, the following diagrams have been generated using Graphviz.
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Caption: Workflow for validating 8-Hydroxymethylguanosine antibody specificity.
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Caption: Oxidative DNA damage pathway leading to 8-Hydroxymethylguanosine formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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